molecular formula C8H11NO2 B189946 2-(2-Methoxypyridin-4-yl)ethanol CAS No. 195819-22-8

2-(2-Methoxypyridin-4-yl)ethanol

Cat. No.: B189946
CAS No.: 195819-22-8
M. Wt: 153.18 g/mol
InChI Key: UPUQEDRMMJOAKD-UHFFFAOYSA-N
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Description

2-(2-Methoxypyridin-4-yl)ethanol is an organic compound with the molecular formula C8H11NO2. It is a derivative of pyridine, a six-membered ring containing one nitrogen atom. The compound features a methoxy group (-OCH3) attached to the second carbon of the pyridine ring and an ethanol group (-CH2CH2OH) attached to the fourth carbon. This structure imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxypyridin-4-yl)ethanol typically involves the reaction of 2-methoxy-4-methylpyridine with a suitable reagent. One common method is the reaction with n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows :

    Step 1: 2-methoxy-4-methylpyridine is dissolved in anhydrous THF and cooled to -78°C under a nitrogen atmosphere.

    Step 2: n-Butyllithium is added dropwise to the solution, and the mixture is stirred at -78°C for 1 hour.

    Step 3: The reaction mixture is then slowly warmed to 0°C and stirred for an additional 30 minutes.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxypyridin-4-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: 2-(2-Methoxypyridin-4-yl)acetaldehyde or 2-(2-Methoxypyridin-4-yl)acetic acid.

    Reduction: 2-(2-Methoxypyridin-4-yl)ethylamine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methoxypyridin-4-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Methoxypyridin-4-yl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and ethanol groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

2-(2-Methoxypyridin-4-yl)ethanol can be compared with other similar compounds, such as:

    2-(2-Methoxypyridin-3-yl)ethanol: Similar structure but with the methoxy group at the third position.

    2-(2-Methoxypyridin-5-yl)ethanol: Similar structure but with the methoxy group at the fifth position.

    2-(2-Hydroxypyridin-4-yl)ethanol: Similar structure but with a hydroxyl group instead of a methoxy group.

The unique positioning of the methoxy group in this compound imparts distinct chemical properties, making it suitable for specific applications that other similar compounds may not be able to achieve.

Properties

IUPAC Name

2-(2-methoxypyridin-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-11-8-6-7(3-5-10)2-4-9-8/h2,4,6,10H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUQEDRMMJOAKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 2-methoxy-4-methylpyridine (6 g, 49 mmol) in anhydrous THF (200 mL) at −78° C. under nitrogen was added dropwise 29.4 mL (73.5 mmol) of n-BuLi (2.5 M solution in hexanes). The mixture was stirred at −78° C. for 1 h, and then warmed slowly to 0° C. and stirred at 0° C. for 30 min. The mixture was recooled to −78° C. and paraformaldehyde (10 g) was added in one portion. The mixture was warmed slowly to room temperature and stirred at room temperature for 8 h. The reaction was quenched by addition of saturated aq. NH4Cl and extracted with EtOAc (150 mL×3). The combined organic layers were washed with brine, dried (MgSO4), and concentrated. The residue was purified by chromatography with hexane/EtOAc (2:1) to afford 4-(2-hydroxyethyl)-2-methoxypyridine as a colorless oil (3.8 g, 51%). 1H NMR (CDCl3) δ 8.06 (d, 1H, J=5.1 Hz), 6.77 (d, 1H, J=5.1 Hz), 6.62 (s, 1H), 3.92 (s, 3H), 3.87 (t, 2H, J=6.6 Hz), 2.81 (t, 2H, J=6.6 Hz), 1.98 (br s, 1H); 13C NMR (CDCl3) δ 164.48, 150.63, 146.71, 117.76, 110.91, 62.43, 53.34, 38.30. MS m/z (%): 153 (M, 73), 152 (100), 123 (48).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
29.4 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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